N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide
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Overview
Description
N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable chloro-substituted carboxylic acid or its derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the benzothiazole ring.
Sulfur linkage: Attachment of the 4-fluorophenyl group via a sulfanyl linkage to the propanehydrazide moiety.
Hydrazide formation: The final step involves the formation of the hydrazide group by reacting the intermediate with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biology: The compound could be used in biological assays to study its effects on cellular processes and pathways.
Industry: It may find applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole, 2-mercaptobenzothiazole.
Fluorophenyl derivatives: Compounds like 4-fluorophenylhydrazine, 4-fluorophenylacetic acid.
Uniqueness
N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-24-13-7-6-12(18)16-15(13)20-17(26-16)22-21-14(23)8-9-25-11-4-2-10(19)3-5-11/h2-7H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWAQMDQRNSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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